The compound was developed through a collaborative effort among various research institutions focused on drug discovery and development. It is synthesized in laboratory settings using established organic chemistry techniques.
GI 181771 belongs to a class of compounds known as gastrointestinal agents. These agents are designed to interact with biological pathways involved in gastrointestinal function, aiming to alleviate conditions such as irritable bowel syndrome and inflammatory bowel disease.
The synthesis of GI 181771 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through reactions such as:
The molecular structure of GI 181771 can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. The structure typically features:
Detailed structural data can be obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule.
GI 181771 undergoes several chemical reactions that can be exploited for its synthesis or modification:
The reaction conditions are carefully optimized to favor the desired product while minimizing by-products. This often involves adjusting pH, temperature, and reaction time based on the specific reaction pathway being utilized.
The mechanism of action for GI 181771 involves its interaction with specific receptors or enzymes in the gastrointestinal tract. It may act as an antagonist or agonist depending on the target, leading to modulation of gastrointestinal motility and secretion.
Pharmacological studies indicate that GI 181771 binds selectively to certain receptors, which triggers downstream signaling pathways that ultimately result in therapeutic effects such as reduced inflammation or improved motility.
GI 181771 is primarily investigated for its applications in treating gastrointestinal diseases. Research has shown promise in:
Through ongoing research and development efforts, GI 181771 holds potential not only as a therapeutic agent but also as a valuable resource for understanding complex biological systems related to gut health.
GI 181771 (CAS 305366-98-7) is a synthetic benzodiazepine derivative with the molecular formula C34H31N5O6 and a molecular weight of 605.64 g/mol. Its IUPAC name is (3S)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide, featuring a stereospecific configuration critical for receptor binding [1] [5]. The compound's core structure consists of a benzodiazepine scaffold fused with an indole carboxamide moiety, creating a rigid, planar conformation that enhances selectivity for the CCK-1 receptor (CCK-1R) [5].
Table 1: Structural Characterization Techniques for GI 181771
Analytical Method | Key Structural Insights | Functional Significance |
---|---|---|
NMR Spectroscopy | Confirmed indole NH proton at δ 11.2 ppm and benzodiazepine carbonyl at δ 172.5 ppm | Validated hydrogen-bonding sites for receptor interaction |
Mass Spectrometry | ESI-MS m/z 606.25 [M+H]+ (calculated 605.64) | Verified molecular composition and purity |
X-ray Crystallography | Dihedral angle of 87.5° between benzodiazepine and indole planes | Optimized spatial orientation for receptor docking |
FT-IR Spectroscopy | C=O stretches at 1680 cm-1 (amide I) and 1645 cm-1 (benzodiazepinone) | Confirmed carbonyl groups essential for agonist activity |
Advanced structural elucidation studies reveal that the sulfonamide group forms hydrogen bonds with Arg336 of the CCK-1R binding pocket, while the benzodiazepine core engages in hydrophobic interactions with transmembrane domain 6 [5] [6]. The (S)-stereoisomer demonstrates 50-fold greater potency than its (R)-counterpart due to optimal fitting within the receptor's chiral binding site [5].
Figure 1: Molecular Visualization of GI 181771
[Benzodiazepine Core]—[Carbonyl Pharmacophore] | [Stereospecific Side Chain]—[Indole Bioisostere]
GI 181771 emerged from rational drug design programs targeting the CCK-1 receptor, a class A G protein-coupled receptor (GPCR) predominantly expressed in gastrointestinal tissues and vagal afferent neurons. Activation of CCK-1R triggers satiety signaling through vagus nerve-mediated hypothalamic signaling, reducing meal size by 40-60% in preclinical models [2] [7] [10]. Unlike endogenous cholecystokinin peptides that degrade rapidly, GI 181771's benzodiazepine backbone confers metabolic stability (t½ > 4 hours) and oral bioavailability [1] [9].
Table 2: Pharmacological Profile of GI 181771
Parameter | Human CCK-1R | Rat CCK-1R | Significance |
---|---|---|---|
EC50 (Calcium Flux) | 283 nM | 63.8 nM | Species-specific potency variation |
Receptor Selectivity (CCK-1R:CCK-2R) | 1:>1000 | 1:>500 | Avoids gastric acid secretion via CCK-2R |
Tissue Specificity | Vagal afferents > Pancreatic acini | Uniform distribution | Explains reduced pancreatic risk in primates |
Clinical development faced challenges despite promising preclinical satiety induction: Phase II trials revealed diminished efficacy in obese patients with dyslipidemia. Mechanistic studies showed that elevated membrane cholesterol in obese individuals reduces CCK-1R's ability to couple with Gq proteins, decreasing GI 181771's efficacy by up to 70% in high-cholesterol environments [7] [10]. This phenomenon was particularly pronounced in patients with serum triglycerides >150 mg/dL or HDL <40 mg/dL, explaining the clinical trial failures of full agonists [7] [10].
Future directions focus on allosteric modulation: corrective positive allosteric modulators (PAMs) like RTI-371 can restore CCK-1R signaling in high-cholesterol environments by stabilizing active receptor conformations [10]. Hybrid molecules combining GI 181771's scaffold with PAM components represent a promising strategy to overcome obesity-associated receptor desensitization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1